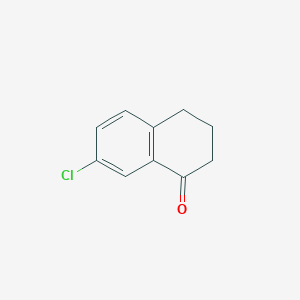

7-Chlor-1-Tetralon

Übersicht

Beschreibung

7-Chloro-1-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The compound is characterized by a chlorine substituent, which significantly influences its chemical reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of chlorinated naphthalenes, which are structurally related to 7-chloro-1-tetralone, can be achieved from α-tetralones. The process involves the introduction of chlorine atoms, reduction of the ketone group, and subsequent conversion of hydroxy to chloro groups. This method provides a clear pathway for the synthesis of 2 (or 7)-chloronaphthalenes, which could be adapted for the synthesis of 7-chloro-1-tetralone .

Molecular Structure Analysis

The molecular structure of 7-chloro-1-tetralone would consist of a tetralin core with a ketone functional group at the first carbon and a chlorine atom at the seventh carbon. This structure is likely to influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions where the chlorine atom could act as a directing group.

Chemical Reactions Analysis

The presence of the chlorine atom in 7-chloro-1-tetralone makes it a potential intermediate in various chemical reactions. For instance, the chlorine could be replaced by other groups in nucleophilic substitution reactions, or it could participate in the formation of new carbon-carbon bonds in cross-coupling reactions. The ketone functionality also allows for reactions typical of carbonyl compounds, such as reductions and the formation of derivatives like oximes and hydrazones.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 7-chloro-1-tetralone are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of chlorinated aromatic ketones. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for hydrogen bonding due to the carbonyl group. The chlorine substituent would also influence the compound's boiling point, melting point, and density.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

7-Chlor-1-Tetralon wird in der chemischen Synthese verwendet. Es wird aufgrund seiner einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Reaktionen eingesetzt .

Zwischenprodukt in der pharmazeutischen Herstellung

This compound dient als wichtiges Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) . Es wird insbesondere bei der Synthese des opioidartigen Analgetikums (-)-Dezocin eingesetzt .

Kontinuierliche Flusschemie

Die Verbindung wird in der kontinuierlichen Flusschemie eingesetzt, einer Methode, die in der Herstellung von APIs weit verbreitet ist . Eine mehrstufige Strategie für die kontinuierliche Flusschemie wurde für eine effiziente und hochproduktive Fluss-Synthese von 7-Methoxy-1-Tetralon berichtet, welches ein essentielles Zwischenprodukt für das opioidartige Analgetikum (-)-Dezocin ist .

Verbesserung der Reaktionsausbeute

Die Verwendung von this compound in der kontinuierlichen Flusschemie hat erhebliche Vorteile gegenüber dem herkömmlichen Batchbetrieb gezeigt. Es hat die Reaktionszeit drastisch reduziert, die Reaktionsausbeute erheblich verbessert und eine gute Kontrolle über die optimierenden Reaktionsbedingungen ermöglicht .

Hochleistungs-Produktion

Das Fluss-Protokoll unter Verwendung von this compound lieferte das gewünschte Produkt mit einer Gesamtausbeute von bis zu 76,6 % und einer Reinheit von 99 %, was deutlich höher ist als bei Batch-Verfahren (d.h. 50 % Ausbeute, 92 % Reinheit) .

Reduzierung der Reaktionszeit

Die gesamte Reaktionszeit wird bei Verwendung von this compound von Stunden im Batch-Verfahren auf Minuten im Fluss-Verfahren deutlich verkürzt .

Wirkmechanismus

Target of Action

Similar compounds such as 1-tetralone derivatives have been evaluated as selective inhibitors of monoamine oxidase b (mao-b) over the mao-a isoform

Mode of Action

The exact mode of action of 7-Chloro-1-tetralone is currently unknown due to the lack of specific studies on this compound. For instance, 1-tetralone derivatives have been shown to inhibit the activity of MAO-B, an enzyme involved in the breakdown of neurotransmitters in the brain .

Biochemical Pathways

If it acts similarly to other tetralone derivatives, it may influence pathways involving the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their dysregulation is associated with various neurological and psychiatric disorders.

Pharmacokinetics

Its molecular weight (18063 g/mol) and solubility properties suggest that it may have reasonable bioavailability .

Result of Action

If it acts similarly to other tetralone derivatives, it may lead to an increase in the levels of certain neurotransmitters in the brain by inhibiting their breakdown . This could potentially result in mood elevation or other neurological effects.

Action Environment

For instance, it is recommended to store the compound in a dark place at room temperature .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMAYXKDBHTQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292578 | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26673-32-5 | |

| Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26673-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

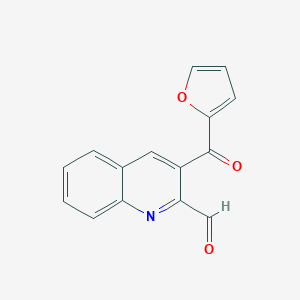

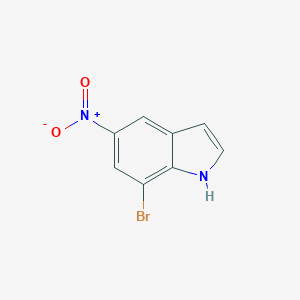

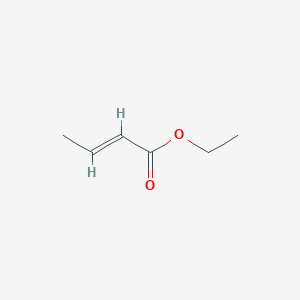

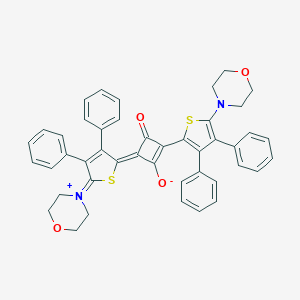

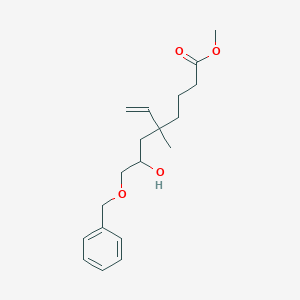

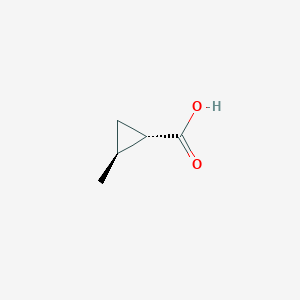

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)